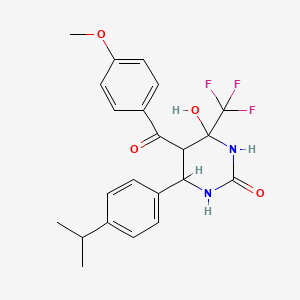![molecular formula C19H20ClN3O4S B11139077 N-(4-carbamoylphenyl)-1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11139077.png)
N-(4-carbamoylphenyl)-1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-carbamoylphenyl)-1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxamide, also known by its IUPAC name Carbamic acid, (4-chlorophenyl)-, ethyl ester , has the molecular formula C9H10ClNO2 with a molecular weight of approximately 199.634 g/mol . This compound belongs to the class of carbamates and exhibits interesting properties due to its structural features.
Preparation Methods
Synthetic Routes: The synthetic preparation of N-(4-carbamoylphenyl)-1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxamide involves several steps. One common route includes the reaction between 4-chloroaniline and ethyl chloroformate to form ethyl N-(4-chlorophenyl)carbamate . Subsequent sulfonation of this intermediate yields the target compound.
Reaction Conditions: The specific reaction conditions vary depending on the synthetic route, but typically involve suitable solvents, catalysts, and temperature control.
Industrial Production: While industrial-scale production methods are proprietary, laboratories often employ similar synthetic strategies for bulk production.
Chemical Reactions Analysis
Reactivity: N-(4-carbamoylphenyl)-1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxamide can undergo various reactions:
Oxidation: It may be oxidized under specific conditions.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group.
Reduction: Reduction of the sulfonyl group is feasible.
4-Chloroaniline: Used in the initial step.
Ethyl chloroformate: Reacts with 4-chloroaniline to form the carbamate intermediate.
Major Products: The major product is this compound itself.
Scientific Research Applications
This compound finds applications in:
Medicine: Investigated for potential pharmacological effects.
Chemistry: Used as a building block in organic synthesis.
Industry: May have applications in materials science.
Mechanism of Action
The precise mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
Properties
Molecular Formula |
C19H20ClN3O4S |
|---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
N-(4-carbamoylphenyl)-1-(4-chlorophenyl)sulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C19H20ClN3O4S/c20-15-3-7-17(8-4-15)28(26,27)23-11-9-14(10-12-23)19(25)22-16-5-1-13(2-6-16)18(21)24/h1-8,14H,9-12H2,(H2,21,24)(H,22,25) |
InChI Key |
FFHCXRICOGGKQE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)C(=O)N)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B11138996.png)
![Diethyl 4-(4-{[(2-chlorophenyl)carbonyl]oxy}phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11139003.png)

![1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(4-methoxy-1H-indol-1-yl)ethanone](/img/structure/B11139012.png)
![7-Fluoro-2-(furan-2-ylmethyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11139027.png)
![(2Z)-2-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11139032.png)
![N-(1,3-benzodioxol-5-ylmethyl)-7-butyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11139035.png)
![N-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-S-methyl-D-cysteine](/img/structure/B11139041.png)
![2-[2-Amino-5-(2-methoxyphenyl)-4-pyrimidinyl]-5-[(2,4-dichlorobenzyl)oxy]phenol](/img/structure/B11139043.png)
![(2E)-1-(3-bromo-4-methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one](/img/structure/B11139045.png)
![N-{1-[(4-methylphenyl)amino]-2-oxo-2-(thiophen-2-yl)ethyl}benzamide](/img/structure/B11139047.png)
![N-(4-ethoxyphenyl)-2-[1-(furan-2-carbonyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide](/img/structure/B11139051.png)
![2-[3-(3-Methoxy-phenyl)-6-oxo-6H-pyridazin-1-yl]-N-(3-methoxy-propyl)-acetamide](/img/structure/B11139073.png)
![N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline](/img/structure/B11139086.png)
